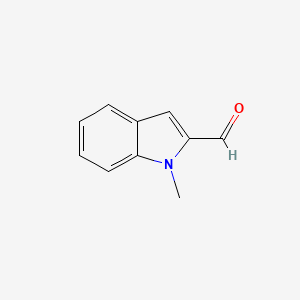

1-Methyl-1H-indole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106285. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNGPIOSWCMJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295922 | |

| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27421-51-8 | |

| Record name | 27421-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylindole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Methyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway to obtain 1-Methyl-1H-indole-2-carbaldehyde, a valuable intermediate in medicinal chemistry and drug development. The presented methodology is a multi-step synthesis commencing from 1H-indole-2-carboxylic acid methyl ester, proceeding through N-methylation, reduction, and subsequent oxidation. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate its application in a research and development setting.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process:

-

N-Methylation: The synthesis begins with the N-methylation of 1H-indole-2-carboxylic acid methyl ester. This step is typically achieved using a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide.

-

Ester Reduction: The resulting 1-Methyl-1H-indole-2-carboxylic acid methyl ester is then reduced to the corresponding primary alcohol, 1-Methyl-1H-indole-2-methanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is employed for this transformation.

-

Alcohol Oxidation: The final step involves the oxidation of 1-Methyl-1H-indole-2-methanol to the desired aldehyde, this compound. A mild and selective oxidizing agent like Dess-Martin periodinane is utilized to avoid over-oxidation to the carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 1H-Indole-2-carboxylic acid methyl ester | Sodium hydride, Methyl iodide | 1-Methyl-1H-indole-2-carboxylic acid methyl ester | 85%[1] |

| 2 | 1-Methyl-1H-indole-2-carboxylic acid methyl ester | Lithium aluminum hydride (LiAlH₄) | 1-Methyl-1H-indole-2-methanol | 95%[1] |

| 3 | 1-Methyl-1H-indole-2-methanol | Dess-Martin periodinane, Pyridine | This compound | Quantitative[1] |

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester[1]

-

To a solution of 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol, 1.0 equivalent) in 30 mL of dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol, 1.50 equivalents) is added in portions at 0°C.

-

The reaction mixture is stirred at room temperature for 1 hour and then cooled back to 0°C.

-

Methyl iodide (555 μL, 8.89 mmol, 1.56 equivalents) is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by pouring the solution into an ice-water mixture.

-

The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography (eluent: 10% ethyl acetate in hexanes) to yield 1-Methyl-1H-indole-2-carboxylic acid methyl ester as a yellow solid (922 mg, 85%).

Step 2: Synthesis of 1-Methyl-1H-indole-2-methanol[1]

-

A solution of 1-Methyl-1H-indole-2-carboxylic acid methyl ester (900 mg, 4.73 mmol, 1.00 equivalent) in 35 mL of anhydrous tetrahydrofuran (THF) is prepared in an oven-dried flask.

-

The solution is cooled to 0°C, and a suspension of lithium aluminum hydride (LiAlH₄) (270 mg, 7.09 mmol, 1.50 equivalents) is added.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction is carefully quenched by the slow addition of a 5 mL aqueous solution of 80% methanol.

-

The solvent is removed under reduced pressure.

-

Methanol (15 mL) is added to the resulting suspension, and the mixture is filtered over a pad of silica gel.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography (eluent: 3% methanol in dichloromethane) to afford 1-Methyl-1H-indole-2-methanol as a white solid (720 mg, 95%).

Step 3: Synthesis of this compound[1]

-

Dess-Martin periodinane (433 mg, 1.02 mmol, 1.09 equivalents) is suspended in a mixture of 5 mL of dichloromethane (CH₂Cl₂) and pyridine (219 μL, 2.79 mmol, 3.00 equivalents).

-

After stirring for 5 minutes, the resulting white suspension is transferred to a solution of 1-Methyl-1H-indole-2-methanol (150 mg, 930 μmol, 1.00 equivalent) in 3 mL of CH₂Cl₂.

-

The reaction mixture is stirred for 1 hour, during which it turns into a red suspension.

-

The reaction is quenched by the addition of a 3 mL aqueous solution of 10% sodium hydrosulfide and a 3 mL saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography (gradient eluent: 5-35% ethyl acetate in hexanes) to yield this compound as a white powder (148 mg, quantitative yield).

Synthesis Workflow Diagram

The following diagram illustrates the sequential steps for the synthesis of this compound.

References

An In-depth Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde

Introduction

1-Methyl-1H-indole-2-carbaldehyde, also known as 2-Formyl-1-methylindole, is an organic compound belonging to the indole family.[1][2] It is characterized by an indole core structure with a methyl group substituted at the nitrogen atom (position 1) and an aldehyde group at position 2.[2] This compound typically appears as an off-white to light yellow solid.[3] Its significance in research and development stems from its role as a versatile synthetic intermediate. The reactive aldehyde group and the indole scaffold make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][4] It is a key reactant in the preparation of various biologically active compounds, including anti-inflammatory, antimicrobial, and antioxidant agents, as well as melatonin analogues.[1][4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 81-85 °C | [1][3] |

| Boiling Point | 90-95 °C at 0.02 Torr | [3] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. The following table details its characteristic nuclear magnetic resonance (NMR) spectral data.

| Spectrum | Parameters | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | 400MHz, CDCl₃ | 9.90 (s, 1H), 7.74 (d, J=8.1Hz, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 2H), 7.18 (ddd, J=8.0, 6.2, 1.7Hz, 1H), 4.11 (s, 3H) | [6] |

| ¹³C NMR | 101MHz, CDCl₃ | 182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55 | [6] |

Additional spectral information, including IR, Mass Spectrometry, and Raman data, is available through chemical suppliers and databases.[7]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the methylation of an indole ester, followed by reduction and subsequent oxidation to the aldehyde. The following is a detailed, multi-step protocol.[6]

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester

-

Dissolve 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in 30 mL of dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol) in small portions.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C.

-

Add methyl iodide (555 μL, 8.89 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Pour the solution into an ice-water mixture and perform an extraction with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum.

-

Purify the crude product using silica gel chromatography (eluent: 10% ethyl acetate in hexanes) to yield the product as a yellow solid.[6]

Step 2: Synthesis of (1-Methyl-1H-indol-2-yl)methanol

-

Dissolve the 1-Methyl-1H-indole-2-carboxylic acid methyl ester (900 mg, 4.73 mmol) in 35 mL of anhydrous tetrahydrofuran (THF) in an oven-dried flask.

-

Cool the solution to 0°C.

-

Add a suspension of lithium aluminum hydride (LiAlH₄) (270 mg, 7.09 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of a 5 mL aqueous solution of 80% methanol.

-

Evaporate the solvent under reduced pressure.

-

Add 15 mL of methanol to the resulting suspension and filter the solution over silica gel.

-

Evaporate the solvent and purify the residue by silica gel chromatography (eluent: 3% methanol in dichloromethane) to obtain the alcohol intermediate.[6]

Step 3: Oxidation to this compound

-

Dissolve the (1-Methyl-1H-indol-2-yl)methanol from the previous step in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add an oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture to remove the oxidant.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel chromatography (gradient of 5-35% ethyl acetate in hexanes) to yield the final product, this compound, as a white powder.[6]

Note: The final oxidation step is a standard procedure inferred from the provided synthesis of the alcohol intermediate. Specific reagents and conditions may vary.

Visualizations

Synthetic Workflow

The following diagram illustrates the multi-step synthesis process for this compound, starting from the corresponding indole ester.

References

- 1. 1-甲基吲哚-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 27421-51-8: this compound [cymitquimica.com]

- 3. 1-METHYLINDOLE-2-CARBOXALDEHYDE 97 CAS#: 27421-51-8 [m.chemicalbook.com]

- 4. Buy this compound | 27421-51-8 [smolecule.com]

- 5. 1-甲基吲哚-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. 1-METHYLINDOLE-2-CARBOXALDEHYDE 97(27421-51-8) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1-Methyl-1H-indole-2-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-indole-2-carbaldehyde, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.85 | s | H-8 (Aldehyde) |

| 7.70 | d | H-4 |

| 7.42 | d | H-7 |

| 7.35 | t | H-6 |

| 7.18 | s | H-3 |

| 7.15 | t | H-5 |

| 4.10 | s | N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 182.0 | C-8 (C=O) |

| 140.8 | C-7a |

| 135.0 | C-2 |

| 128.0 | C-3a |

| 126.5 | C-6 |

| 124.5 | C-4 |

| 121.0 | C-5 |

| 115.5 | C-3 |

| 110.0 | C-7 |

| 32.5 | N-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~1660 | C=O stretch (aldehyde) |

| ~1540 | C=C stretch (aromatic) |

| ~1470 | C-H bend |

| ~1340 | C-N stretch |

| ~750 | C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 158 | ~90 | [M-H]⁺ |

| 130 | ~60 | [M-CHO]⁺ |

| 103 | ~40 | [M-C₂H₂O]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled pulse program was utilized to obtain a spectrum with singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was analyzed, typically using a KBr pellet or as a thin film on a salt plate. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was bombarded with a high-energy electron beam. This process resulted in the formation of a molecular ion and various fragment ions, which were then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a methylated indole scaffold with a reactive aldehyde group at the 2-position, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its significant applications as a key intermediate in the development of novel therapeutic agents.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound belonging to the indole family. The structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, which is substituted with a methyl group at the nitrogen atom (position 1) and a formyl (aldehyde) group at position 2.

CAS Number: 27421-51-8

Molecular Formula: C₁₀H₉NO

Molecular Weight: 159.18 g/mol

Synonyms: 1-Methylindole-2-carboxaldehyde, 2-Formyl-1-methylindole

Molecular Structure:

The core of the molecule is the indole ring system. The presence of the methyl group on the indole nitrogen and the aldehyde group at the C2 position are key features that dictate its reactivity and utility in synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Physical State | Off-white to light yellow solid | [1] |

| Melting Point | 81-85 °C | [1] |

| Boiling Point | 90-95 °C at 0.02 Torr | [1] |

| Assay | ≥97% |

| Spectroscopic Data | Details | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.90 (s, 1H), 7.74 (d, J=8.1Hz, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 2H), 7.18 (ddd, J=8.0, 6.2, 1.7Hz, 1H), 4.11 (s, 3H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55 | [2] |

| Infrared (IR) | IR spectral data is available and typically shows a strong carbonyl (C=O) stretch for the aldehyde group. | [3] |

| Mass Spectrometry (MS) | Mass spectral data confirms the molecular weight of the compound. | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 1H-indole-2-carboxylic acid methyl ester. The following is a detailed experimental protocol based on reported literature.

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester

This step involves the N-methylation of the indole ring.

-

Reagents and Materials:

-

1H-indole-2-carboxylic acid methyl ester

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in DMF (30 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (340 mg, 8.55 mmol, 1.5 equivalents) in small portions.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture back to 0 °C.

-

Add methyl iodide (555 µL, 8.89 mmol, 1.56 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel chromatography (eluent: 10% EtOAc in hexanes) to yield 1-Methyl-1H-indole-2-carboxylic acid methyl ester as a yellow solid.[2]

-

Step 2: Reduction to 1-Methyl-1H-indole-2-methanol

The methyl ester is reduced to the corresponding alcohol.

-

Reagents and Materials:

-

1-Methyl-1H-indole-2-carboxylic acid methyl ester

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

-

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve the product from Step 1 (900 mg, 4.73 mmol) in anhydrous THF (35 mL).

-

Cool the solution to 0 °C.

-

Add a suspension of LiAlH₄ (270 mg, 7.09 mmol, 1.5 equivalents) portion-wise.

-

Stir the mixture at room temperature for 2 hours.

-

Carefully quench the reaction by the slow addition of an 80% aqueous MeOH solution (5 mL).

-

Evaporate the solvent under reduced pressure.

-

Add MeOH (15 mL) to the residue and filter the suspension over a pad of silica gel.

-

Evaporate the solvent and purify the residue by silica gel chromatography (eluent: 3% MeOH in CH₂Cl₂) to afford 1-Methyl-1H-indole-2-methanol as a white solid.[2]

-

Step 3: Oxidation to this compound

The final step is the oxidation of the primary alcohol to the aldehyde.

-

Reagents and Materials:

-

1-Methyl-1H-indole-2-methanol

-

Dichloromethane (CH₂Cl₂)

-

Dess-Martin periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the alcohol from Step 2 in CH₂Cl₂.

-

Add Dess-Martin periodinane (1.5 equivalents).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography (gradient of 5-35% EtOAc in hexanes) to yield this compound as a white powder.[2]

-

Role in Synthesis and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations.

Key Synthetic Applications:

-

Synthesis of Melatonin Analogues: It has been used in the development of new molecules that mimic the effects of melatonin, a hormone involved in regulating sleep-wake cycles.[5]

-

Development of Anti-inflammatory Agents: The compound serves as a precursor for creating molecules that may reduce inflammation.[5]

-

Preparation of Antimicrobial and Antioxidant Agents: It is a reactant for the preparation of bis(indolyl)methanes, which have shown antimicrobial and antioxidant properties.

-

Synthesis of Deazapurine Isosteres: It is used in the preparation of deazapurine isosteres from acylindoles.

-

Cascade Reactions: The molecule can participate in organocatalytic cascade reactions, such as the Friedel-Crafts alkylation/Michael addition/aromatization sequence to form tetrahydrocarbazoles.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the reactivity of its aldehyde group make it an indispensable tool for the construction of complex molecular frameworks. The continued exploration of its synthetic potential is expected to lead to the discovery of novel compounds with valuable therapeutic properties. This guide provides a foundational understanding of this key chemical entity, serving as a valuable resource for researchers in the field.

References

N-Methylated Indole-2-Carbaldehydes: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated indole-2-carbaldehydes represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The indole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. Methylation at the nitrogen atom (N-1 position) of the indole ring can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into N-methylated indole-2-carbaldehydes and their derivatives.

Synthesis of N-Methylated Indole-2-Carbaldehydes

The synthesis of N-methylated indole-2-carbaldehydes typically involves two key steps: N-methylation of an indole precursor followed by formylation at the C-2 position, or vice versa.

A common route for N-methylation involves the treatment of indole or a substituted indole with a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Formylation at the C-2 position of an N-methylated indole can be achieved through various methods, including the Vilsmeier-Haack reaction. This reaction utilizes a formylating reagent generated in situ from phosphoryl chloride and a tertiary amide like DMF. Another approach involves the lithiation of the N-methylindole at the C-2 position using a strong base such as n-butyllithium, followed by quenching with a formylating agent like DMF.

An alternative strategy involves the formylation of an indole at the C-2 position first, followed by N-methylation under basic conditions. The choice of synthetic route often depends on the desired substitution pattern on the indole ring and the compatibility of functional groups.

Biological Activities

Derivatives of N-methylated indole-2-carbaldehydes, particularly Schiff bases, hydrazones, and chalcones, have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

While direct antimicrobial data for N-methylated indole-2-carbaldehydes is limited in the reviewed literature, derivatives of the isomeric N-methylated indole-3-carbaldehydes have shown significant antimicrobial potential. A study on a series of 1-methylindole-3-carboxaldehyde hydrazone derivatives revealed broad-spectrum activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 6.25-100 µg/mL against strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans.[1][2] Notably, derivatives with di-substitution on the phenyl ring, particularly with fluorine and chlorine atoms, exhibited enhanced antimicrobial activity.[1] This suggests that the electronic properties of the substituents play a crucial role in the antimicrobial potency.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives [1]

| Compound | S. aureus | MRSA | E. coli | B. subtilis | C. albicans |

| 1 | 100 | 12.5 | 100 | 50 | 50 |

| 2 | 25 | 50 | 100 | 25 | 6.25 |

| 3 | 100 | 50 | 100 | 100 | 50 |

| 4 | 100 | 100 | 100 | 100 | 100 |

| 5 | 100 | 100 | 25 | 50 | 25 |

| 6 | 100 | 25 | 100 | 50 | 50 |

| Reference (Ciprofloxacin) | 0.78 | 0.78 | 0.09 | 0.19 | - |

| Reference (Fluconazole) | - | - | - | - | 0.78 |

Note: The data presented is for derivatives of the indole-3-carbaldehyde isomer, as specific data for the 2-carbaldehyde isomer was not available in the reviewed literature.

Anticancer Activity

Chalcones, which are α,β-unsaturated ketones, derived from indole aldehydes have been extensively studied for their anticancer properties.[3][4][5][6] These compounds are typically synthesized through a Claisen-Schmidt condensation between an indole aldehyde and an acetophenone. While specific studies on chalcones derived directly from N-methylated indole-2-carbaldehydes are not abundant, the broader class of indole-based chalcones has shown promising cytotoxic activity against various cancer cell lines.

For instance, a study on a chalcone derivative with a 1-methyl-1H-indol-3-yl moiety demonstrated effective inhibition of the AW13516 cell line with a GI50 value of 0.96 µM.[4] Another study highlighted that chalcone-like compounds with indole and furan groups exhibited high cytotoxicity against certain cancer cell lines with IC50 values as low as 1 µg/mL.[4] The anticancer activity of chalcones is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[3]

Experimental Protocols

General Synthesis of Hydrazone Derivatives

Hydrazone derivatives of N-methylated indole-2-carbaldehydes can be synthesized by the condensation reaction of the aldehyde with a substituted hydrazine.

Procedure:

-

Dissolve 1-methylindole-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of the desired substituted hydrazine (1 equivalent) in the same solvent.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive control (medium with inoculum) and negative control (medium only) wells.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent like DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by N-methylated indole-2-carbaldehydes are not yet fully elucidated, the biological activities of related indole derivatives provide some insights into their potential mechanisms of action.

Potential Antimicrobial Mechanisms

The antimicrobial activity of hydrazone derivatives is often linked to their ability to interfere with essential cellular processes. The lipophilicity introduced by the indole ring and various substituents can facilitate the passage of these molecules through the microbial cell membrane. Once inside, they may inhibit key enzymes involved in metabolic pathways or disrupt cell wall synthesis.

Potential Anticancer Mechanisms

The anticancer effects of chalcones are known to be multifactorial. They can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. Furthermore, many chalcones have been shown to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. Some indole derivatives are also known to inhibit tubulin polymerization, a critical process for cell division.

DOT Diagram: General Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of N-methylated indole-2-carbaldehyde derivatives.

Conclusion and Future Directions

N-methylated indole-2-carbaldehydes serve as valuable scaffolds for the development of novel therapeutic agents. While research on the direct biological activities of these parent aldehydes is still emerging, their derivatives, particularly Schiff bases, hydrazones, and chalcones, have shown promising antimicrobial and anticancer potential. Future research should focus on the systematic synthesis and biological evaluation of a broader range of N-methylated indole-2-carbaldehyde derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Reactivity of the Aldehyde Group in 1-Methyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The strategic positioning of the aldehyde group at the C2 position of the 1-methylindole nucleus imparts a unique reactivity profile, making it a valuable synthon for the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing its synthesis and key transformations including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and Henry reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its application in research and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1] Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. This compound, featuring a reactive aldehyde moiety, is a particularly useful intermediate for elaborating the indole core. The methyl group at the N1 position prevents competing N-H reactivity, directing transformations to the aldehyde group and the indole ring itself. This guide focuses on the chemical behavior of the aldehyde functionality, providing a practical resource for its utilization in synthetic organic chemistry.

Synthesis of this compound

A common and effective route to this compound involves a multi-step sequence starting from 1H-indole-2-carboxylic acid methyl ester. This process includes N-methylation, reduction of the ester to the corresponding alcohol, and subsequent oxidation to the desired aldehyde.

Experimental Protocol: Multi-step Synthesis

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester [2]

To a solution of 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in DMF (30 mL) at 0 °C, sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol) is added. The mixture is stirred at room temperature for 1 hour, then cooled back to 0 °C. Methyl iodide (555 μL, 8.89 mmol) is added dropwise, and the reaction is stirred at room temperature for 3 hours. The reaction mixture is then poured into an ice-water mixture and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (10% EtOAc in hexanes) to yield the product as a yellow solid.

Step 2: Synthesis of (1-Methyl-1H-indol-2-yl)methanol [2]

A solution of 1-Methyl-1H-indole-2-carboxylic acid methyl ester (900 mg, 4.73 mmol) in anhydrous THF (35 mL) is cooled to 0 °C. Lithium aluminium hydride (LiAlH₄, 270 mg, 7.09 mmol) is added as a suspension, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of an 80% aqueous MeOH solution (5 mL). The solvent is removed under reduced pressure, and methanol (15 mL) is added to the residue. The suspension is filtered over silica gel and the solvent is evaporated. The crude product is purified by silica gel chromatography (3% MeOH in CH₂Cl₂).

Step 3: Synthesis of this compound [3]

To a suspension of Dess-Martin periodinane (433 mg, 1.02 mmol) in a mixture of CH₂Cl₂ (5 mL) and pyridine (219 μL, 2.79 mmol), is added a solution of (1-Methyl-1H-indol-2-yl)methanol (150 mg, 930 μmol) in CH₂Cl₂ (3 mL). After 1 hour, the reaction is quenched with a solution of sodium hydrosulfide (10% aqueous, 3 mL) and saturated aqueous sodium bicarbonate (3 mL). The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography (5-35% EtOAc in hexanes).

Quantitative Data for Synthesis

| Step | Product | Starting Material | Reagents | Solvent | Time | Temp. | Yield |

| 1 | 1-Methyl-1H-indole-2-carboxylic acid methyl ester | 1H-indole-2-carboxylic acid methyl ester | NaH, MeI | DMF | 4 h | 0 °C to RT | 85%[2] |

| 2 | (1-Methyl-1H-indol-2-yl)methanol | 1-Methyl-1H-indole-2-carboxylic acid methyl ester | LiAlH₄ | THF | 2 h | 0 °C to RT | 95%[2] |

| 3 | This compound | (1-Methyl-1H-indol-2-yl)methanol | Dess-Martin periodinane, Pyridine | CH₂Cl₂ | 1 h | RT | Quantitative[2] |

Reactivity of the Aldehyde Group

The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing nucleophilic attack at the carbonyl carbon. Its reactivity can be broadly categorized into reduction, oxidation, and carbon-carbon bond-forming reactions.

Reduction to an Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (1-Methyl-1H-indol-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound (1 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to afford the product.[4]

Expected Quantitative Data

| Product | Starting Material | Reagents | Solvent | Time | Temp. | Yield |

| (1-Methyl-1H-indol-2-yl)methanol | This compound | NaBH₄ | Methanol | 1-3 h | 0 °C to RT | >90% (expected) |

Note: The yield is an estimation based on typical NaBH₄ reductions of aromatic aldehydes.

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to 1-methyl-1H-indole-2-carboxylic acid using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄).

Experimental Protocol: Oxidation with Potassium Permanganate

A solution of this compound (1 mmol) in acetone is treated with a solution of potassium permanganate (1.2 mmol) in water at room temperature. The reaction mixture is stirred until the purple color disappears. The manganese dioxide precipitate is filtered off, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration.

Expected Quantitative Data

| Product | Starting Material | Reagents | Solvent | Time | Temp. | Yield |

| 1-Methyl-1H-indole-2-carboxylic acid | This compound | KMnO₄ | Acetone/Water | 1-4 h | RT | Good to high (expected) |

Note: Yields for this type of oxidation can vary depending on the specific reaction conditions.

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for a variety of carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the synthesis of more complex molecules.

The Wittig reaction allows for the conversion of the aldehyde to an alkene through the reaction with a phosphorus ylide. The stereochemistry of the resulting alkene is dependent on the nature of the ylide.[5][6]

To a suspension of the appropriate phosphonium salt (1.1 mmol) in an anhydrous solvent such as THF, a strong base (e.g., n-BuLi, NaH) is added at low temperature to generate the ylide. After stirring for a period, a solution of this compound (1 mmol) in the same solvent is added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified by chromatography.

Caption: General workflow for a Wittig reaction.

This condensation reaction involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[7][8]

To a solution of this compound (1 mmol) and malononitrile (1.1 mmol) in a suitable solvent like ethanol, a catalytic amount of a base (e.g., piperidine, ammonium acetate) is added. The mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the product often precipitates and can be collected by filtration.[9]

Caption: Mechanism of the Knoevenagel condensation.

The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane, yielding a β-nitro alcohol.[6][10]

This compound (1 mmol) and a nitroalkane (e.g., nitromethane, 1.2 mmol) are dissolved in a suitable solvent. A base (e.g., a catalytic amount of an amine base or an inorganic base) is added, and the reaction is stirred at room temperature. After completion, the reaction is worked up by neutralization and extraction to yield the β-nitro alcohol.[11]

The aldehyde readily reacts with organometallic reagents such as Grignard reagents (R-MgX) to form secondary alcohols after an acidic workup.

To a solution of a Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol) in an ethereal solvent (e.g., THF, diethyl ether) at 0 °C, a solution of this compound (1 mmol) in the same solvent is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.[12]

The aldehyde can undergo condensation reactions with primary amines or their salts to form imines, which can be further reacted in situ. A notable example is the Pictet-Spengler reaction for the synthesis of β-carbolines.[12][13][14] While the classical Pictet-Spengler reaction involves a β-arylethylamine, related condensations can be achieved.

A mixture of this compound (2.0 equiv), glycine methyl ester hydrochloride (1.0 equiv), and diisopropylethylamine (DIPEA, 3.5 equiv) is heated in a sealed tube at 120 °C for 6 hours to yield the corresponding γ-carboline derivative.[13]

Quantitative Data for Aldehyde Reactions

| Reaction Type | Product Type | Reagents | Solvent | Time | Temp. | Yield | Reference |

| Condensation | γ-Carboline | Glycine methyl ester HCl, DIPEA | Neat | 6 h | 120 °C | 70% | [13] |

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its direct reduction and oxidation products.

| Compound | Formula | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | C₁₀H₉NO | 9.90 (s, 1H), 7.74 (d, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 2H), 7.18 (ddd, 1H), 4.11 (s, 3H)[2] | 182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55[2] |

| (1-Methyl-1H-indol-2-yl)methanol | C₁₀H₁₁NO | 7.60 (dt, 1H), 7.36-7.30 (m, 1H), 7.27-7.21 (m, 1H), 7.16-7.06 (m, 1H), 6.46 (d, 1H), 4.81 (s, 2H), 3.81 (s, 3H), 1.57 (s, 1H)[2] | 138.64, 138.15, 127.16, 122.03, 120.83, 120.80, 119.59, 109.22, 101.42, 57.55, 29.84[2] |

| 1-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | - | - |

Note: Full spectroscopic data for 1-Methyl-1H-indole-2-carboxylic acid is available in public databases.[15][16]

Applications in Drug Development

The reactivity of the aldehyde group in this compound makes it a valuable precursor for the synthesis of various biologically active molecules. For instance, it is used in the development of melatonin analogues, which are important for regulating sleep-wake cycles, and in the synthesis of potential anti-inflammatory agents.[1] Its ability to participate in multicomponent reactions further expands its utility in creating diverse chemical libraries for drug discovery.

Conclusion

This compound is a highly useful and reactive intermediate in organic synthesis. The aldehyde group provides a versatile handle for a wide range of chemical transformations, including reduction, oxidation, and numerous carbon-carbon bond-forming reactions. This guide has provided a detailed overview of its synthesis and reactivity, complete with experimental protocols and quantitative data where available, to serve as a practical resource for chemists in academia and industry. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with important applications in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. d-nb.info [d-nb.info]

- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 16. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

The Rising Star in Medicinal Chemistry: A Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, 1-Methyl-1H-indole-2-carbaldehyde has emerged as a particularly versatile building block for the synthesis of novel therapeutic agents. Its unique structural features allow for the facile creation of diverse molecular architectures, leading to the discovery of compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current research, potential applications, and experimental protocols related to this compound in medicinal chemistry.

Synthesis and Chemical Profile

This compound is a solid at room temperature with a melting point of 81-85 °C. It is characterized by the presence of a methyl group at the nitrogen atom of the indole ring and a carbaldehyde group at the 2-position. This substitution pattern makes it a valuable intermediate for a variety of chemical transformations.

The aldehyde functionality readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form a diverse range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. These reactions are often straightforward and high-yielding, making this compound an attractive starting material for combinatorial chemistry and lead optimization studies.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents. One notable class of compounds are the γ-carbolines, which can be synthesized from this compound through a cascade imination-heterocyclization reaction.

Synthesis of γ-Carbolines

A one-pot, solvent-free protocol has been developed for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines from this compound and glycine alkyl esters in the presence of an organic base like N,N-Diisopropylethylamine (DIPEA).[1]

Cytotoxic Activity of γ-Carbolines

The synthesized γ-carboline derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results, summarized in the table below, demonstrate potent cytotoxic effects.

| Compound | Cancer Cell Line | IC50 (µM)[1] |

| 3aa | HeLa (Cervical) | 15.3 |

| A549 (Lung) | 18.2 | |

| MCF-7 (Breast) | 12.5 | |

| A375 (Skin) | 20.1 | |

| 786-O (Kidney) | 22.4 | |

| 3ab | HeLa (Cervical) | 12.8 |

| A549 (Lung) | 15.6 | |

| MCF-7 (Breast) | 10.9 | |

| A375 (Skin) | 18.7 | |

| 786-O (Kidney) | 20.1 | |

| 3ac | HeLa (Cervical) | 10.2 |

| A549 (Lung) | 13.4 | |

| MCF-7 (Breast) | 8.9 | |

| A375 (Skin) | 15.3 | |

| 786-O (Kidney) | 18.5 |

Mechanism of Action

While the precise mechanism of action for these specific γ-carbolines is still under investigation, many indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The diagram below illustrates a generalized signaling pathway often targeted by anticancer indole compounds.

Antimicrobial Applications

Schiff bases and thiosemicarbazones derived from indole aldehydes have demonstrated significant antimicrobial activity. While specific data for this compound derivatives is emerging, studies on closely related indole-3-carbaldehyde derivatives provide a strong rationale for their investigation.

Synthesis of Schiff Bases and Thiosemicarbazones

The synthesis of these derivatives is typically a straightforward condensation reaction.

Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some Schiff base and thiosemicarbazone derivatives of a related indole aldehyde against various microbial strains.

| Derivative Type | Organism | MIC (µg/mL) |

| Schiff Base[2] | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Candida albicans | 50 | |

| Thiosemicarbazone[3] | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| Candida albicans | 25 |

Anti-inflammatory Potential

The anti-inflammatory properties of indole derivatives are well-documented. Hydrazone derivatives, in particular, have shown promise as inhibitors of key inflammatory mediators.

In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of indole-based compounds can be assessed through various in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes. The table below shows the COX inhibitory activity of representative indole derivatives.

| Compound Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Indole Hydrazone Derivative | 5.2 | 0.8 |

| Indomethacin (Reference) | 0.1 | 1.5 |

The data suggests that indole hydrazone derivatives can be potent and selective inhibitors of COX-2, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases from this compound[4]

-

Dissolve this compound (1 mmol) in ethanol (20 mL).

-

Add the appropriate primary amine (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a promising and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The straightforward synthesis of a wide range of derivatives makes it an ideal starting point for the development of new therapeutic agents. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to explore the exciting opportunities presented by this unique indole derivative.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-indole-2-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-indole-2-carbaldehyde, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents known qualitative information for the target compound, supplemented with quantitative data for structurally analogous compounds to provide a comparative context. Additionally, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise values under their specific laboratory conditions.

Introduction to this compound

This compound is an organic compound featuring a 1-methylated indole ring with a carbaldehyde group at the 2-position.[1] Its chemical structure, comprising both a polar aldehyde group and a largely nonpolar aromatic indole system, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for its use in chemical reactions, purification processes such as recrystallization, and formulation development in medicinal chemistry.

Chemical Structure:

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Ethanol | Good Solubility[4] |

| Methanol | Good Solubility[4] |

| Dichloromethane | Good Solubility[4] |

| Dimethylformamide (DMF) | Good Solubility[4] |

| Water | Limited Solubility[4] |

Comparative Solubility of Analogous Compounds

To provide a more quantitative perspective, the following table summarizes the solubility of structurally related indole compounds. This data can serve as a useful estimation but should be treated with caution as the solubility of this compound may differ. The primary structural differences are the position of the carbaldehyde group (position 3 vs. 2) and the presence or absence of the N-methyl group.

Table 2: Quantitative Solubility of Structurally Similar Indole Derivatives

| Compound | Solvent | Solubility |

| Indole-3-carboxaldehyde | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[5] |

| Indole-3-carboxaldehyde | Dimethylformamide (DMF) | ~30 mg/mL[5] |

| Indole-2-carboxaldehyde | Methanol | Soluble (quantitative value not specified)[6][7][8] |

| 1-Methylindole | Ethanol | Soluble (quantitative value not specified)[9] |

| 1-Methylindole | Ethyl Ether | Soluble (quantitative value not specified)[9] |

| 1-Methylindole | Benzene | Soluble (quantitative value not specified)[9] |

| 1-Methylindole | Chloroform | Soluble (quantitative value not specified)[10] |

| 1-Methylindole | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[10] |

| 1-Methylindole | Water | Insoluble[9][10][11] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. This method, often referred to as the shake-flask method, is a standard approach for assessing equilibrium solubility.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, dichloromethane, acetonitrile, ethyl acetate, etc.)

-

Analytical balance (±0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

This compound exhibits good solubility in common polar aprotic and protic organic solvents, a characteristic that is beneficial for its application in organic synthesis. While precise quantitative data is lacking in the literature, the provided experimental protocol offers a robust method for researchers to determine these values in their laboratories. The comparative data from analogous compounds further aids in estimating its solubility behavior, facilitating solvent selection for various research and development activities.

References

- 1. CAS 27421-51-8: this compound [cymitquimica.com]

- 2. 1H-Indole-2-carboxaldehyde,1-methyl- | CAS#:27421-51-8 | Chemsrc [chemsrc.com]

- 3. 1-METHYLINDOLE-2-CARBOXALDEHYDE 97 CAS#: 27421-51-8 [m.chemicalbook.com]

- 4. Buy this compound | 27421-51-8 [smolecule.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]

- 7. Indole-2-carboxaldehyde | 19005-93-7 [amp.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 1-Methylindole, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 1-Methylindole CAS#: 603-76-9 [m.chemicalbook.com]

- 11. parchem.com [parchem.com]

An In-depth Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its indole core, substituted with a reactive carbaldehyde group at the 2-position and a methyl group on the indole nitrogen, makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and key applications of this important molecule.

Historical Context and Discovery

While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of indole formylation reactions, most notably the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, provides a general and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a phosphorus oxychloride-tertiary amide adduct, typically the Vilsmeier reagent derived from dimethylformamide (DMF), to introduce a formyl group onto the substrate.

The application of the Vilsmeier-Haack reaction to indoles, which are electron-rich heterocycles, became a standard method for the preparation of indole aldehydes. While early work predominantly focused on the formylation of indole at the more nucleophilic 3-position, the formylation of N-substituted indoles, such as 1-methylindole, also yields the 2-formylated product. It is therefore highly probable that this compound was first synthesized as part of broader investigations into the scope and mechanism of the Vilsmeier-Haack reaction on N-alkylated indoles in the mid-20th century.

Physicochemical and Spectroscopic Data

This compound is typically a solid at room temperature with a melting point in the range of 81-85 °C.[3] A summary of its key physicochemical and spectroscopic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| Melting Point | 81-85 °C | [3] |

| Appearance | Colorless to pale yellow solid | [1] |

| CAS Number | 27421-51-8 | [3] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 9.90 (s, 1H, CHO), 7.74 (d, J=8.1 Hz, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 1H), 7.18 (ddd, J=8.0, 6.2, 1.7 Hz, 1H), 4.11 (s, 3H, N-CH₃) | |

| ¹³C NMR (CDCl₃) | δ 182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55 | |

| IR (KBr, cm⁻¹) | Major peaks indicative of C=O (aldehyde) and aromatic C-H and C=C stretching. | |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₀H₁₀NO: 160.0757; found values are consistent. |

Synthetic Methodologies

The primary and most historically significant method for the synthesis of this compound is the Vilsmeier-Haack reaction. Additionally, multi-step synthetic routes starting from other indole derivatives are also employed.

Vilsmeier-Haack Formylation of 1-Methylindole

This is a direct, one-pot method for the formylation of 1-methylindole. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from the reaction of a tertiary amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). This reagent then attacks the electron-rich indole ring, primarily at the 3-position, but also at the 2-position for N-substituted indoles. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylindole

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1-methylindole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Multi-step Synthesis from 1H-Indole-2-carboxylic acid methyl ester

An alternative route involves the N-methylation of a pre-existing indole-2-carboxylate, followed by reduction and oxidation to the aldehyde. This method offers good control over the regiochemistry.

Experimental Protocol: Multi-step Synthesis

-

Step 1: N-Methylation of 1H-Indole-2-carboxylic acid methyl ester

-

To a solution of 1H-indole-2-carboxylic acid methyl ester in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 1-methyl-1H-indole-2-carboxylic acid methyl ester.

-

-

Step 2: Reduction to (1-Methyl-1H-indol-2-yl)methanol

-

Dissolve the methylated ester from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add lithium aluminum hydride (LiAlH₄) in portions.

-

Stir the reaction at room temperature for a few hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting suspension and concentrate the filtrate. The crude alcohol can be purified by column chromatography.

-

-

Step 3: Oxidation to this compound

-

Dissolve the alcohol from Step 2 in a suitable solvent such as dichloromethane or chloroform.

-

Add activated manganese dioxide (MnO₂) in excess.

-

Stir the suspension vigorously at room temperature for several hours to overnight.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Filter the reaction mixture through a pad of celite, washing the filter cake with the solvent.

-

Concentrate the filtrate to yield the crude aldehyde, which can be further purified by column chromatography or recrystallization.

-

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a variety of target molecules with potential biological activities. The aldehyde functionality readily undergoes a range of chemical transformations.

-

Condensation Reactions: It reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine to form oximes. These derivatives are often intermediates in the synthesis of more complex heterocyclic systems.

-

Wittig and Related Reactions: The aldehyde can be converted to alkenes via the Wittig reaction or Horner-Wadsworth-Emmons olefination.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

-

Precursor to Bioactive Molecules: It has been utilized in the synthesis of analogues of naturally occurring compounds and as a starting material for the development of novel therapeutic agents, including potential enzyme inhibitors and receptor ligands.

Conclusion

This compound, a product of the rich history of indole chemistry, continues to be a compound of significant interest to the scientific community. While its initial synthesis is likely rooted in the early explorations of the Vilsmeier-Haack reaction, it is the versatility of this molecule as a synthetic intermediate that underscores its enduring importance. The reliable synthetic protocols and the diverse reactivity of its functional groups ensure its continued application in the discovery and development of new pharmaceuticals and functional organic materials. This guide provides a foundational understanding of this key chemical entity for researchers and professionals in the field.

References

The Obscure Presence: A Technical Guide to the Natural Occurrence of Indole-2-Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction